Methyl 2,2-diethoxyacetimidate

CAS No.: 76742-48-8

Cat. No.: VC2463101

Molecular Formula: C7H15NO3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76742-48-8 |

|---|---|

| Molecular Formula | C7H15NO3 |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | methyl 2,2-diethoxyethanimidate |

| Standard InChI | InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(8)9-3/h7-8H,4-5H2,1-3H3 |

| Standard InChI Key | YKOUABZEDZDJEY-UHFFFAOYSA-N |

| SMILES | CCOC(C(=N)OC)OCC |

| Canonical SMILES | CCOC(C(=N)OC)OCC |

Introduction

Chemical Identity and Properties

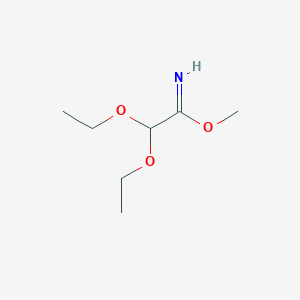

Methyl 2,2-diethoxyacetimidate is a methyl ester of diethoxyacetimidate characterized by its unique functional group arrangement. The compound contains both imidate and acetal functionalities, contributing to its specialized reactivity profile in organic synthesis.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | Methyl 2,2-diethoxyacetimidate |

| CAS Number | 76742-48-8 |

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | methyl 2,2-diethoxyethanimidate |

| MDL Number | MFCD12031316 |

| PubChem CID | 17874536 |

| Canonical SMILES | CCOC(C(=N)OC)OCC |

| InChI | InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(8)9-3/h7-8H,4-5H2,1-3H3 |

| InChI Key | YKOUABZEDZDJEY-UHFFFAOYSA-N |

Physical Properties

The compound exhibits distinct physical characteristics that influence its handling and applications in laboratory settings. Based on available data, the following properties have been documented:

| Property | Value |

|---|---|

| Physical State | Liquid |

| Boiling Point | 159.0±50.0 °C at 760 mmHg |

| Density | 1.01 g/cm³ |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Solubility | Soluble in common organic solvents |

| Flash Point | Not clearly reported |

The compound's relatively high boiling point reflects its molecular weight and intermolecular forces. Its density is slightly greater than water, and proper storage under inert atmosphere at refrigerated temperatures is recommended to prevent degradation through hydrolysis or oxidation .

Structural Features and Chemical Reactivity

Structural Characteristics

Methyl 2,2-diethoxyacetimidate contains several key functional groups that define its chemical behavior:

-

An imidate group (C=N-O-) which serves as an electrophilic center

-

Two ethoxy groups attached to the same carbon, forming an acetal functionality

-

A methoxy group attached to the imidate nitrogen

This unique arrangement of functional groups creates a molecule with distinct reactivity patterns, particularly useful in heterocyclic synthesis .

Reactivity Profile

The compound's reactivity is primarily governed by its imidate and acetal functionalities:

-

The imidate group can react with nucleophiles, particularly amines, to form amidines

-

The acetal functionality can be hydrolyzed under acidic conditions to yield an aldehyde

-

The molecule can participate in cyclization reactions with bifunctional nucleophiles

These characteristics make methyl 2,2-diethoxyacetimidate particularly valuable in constructing heterocyclic frameworks containing nitrogen .

Synthesis Methods

Several synthetic routes to methyl 2,2-diethoxyacetimidate have been documented in the literature. The most common approaches involve:

Alternative Synthetic Routes

Additional synthetic approaches may involve:

-

Reaction of diethoxyacetyl chloride with methoxylamine followed by dehydration

-

Transesterification of other imidate esters with methanol

-

Direct alkylation of diethoxyacetimidate with methyl halides

The specific synthetic route chosen often depends on reagent availability, scale requirements, and desired purity of the final product .

Applications in Organic Synthesis

Methyl 2,2-diethoxyacetimidate has proven to be a versatile reagent in organic synthesis, with applications spanning multiple areas of chemical research.

Heterocyclic Synthesis

The compound serves as an important building block in the synthesis of heterocyclic compounds, including:

Imidazole Derivatives

As documented in search result , methyl 2,2-diethoxyacetimidate was employed in the synthesis of 2-(diethoxymethyl)-4,6-di(thiophen-2-yl)-1H-thieno[3,4-d]imidazole. The reaction proceeded through condensation with [2,2′:5′,2′′-terthiophene]-3′,4′-diamine in ethanol with trifluoroacetic acid as a catalyst, yielding the target compound in 87% yield .

Benzimidazole Synthesis

The compound has been utilized in the preparation of benzimidazole derivatives, which have significant applications in medicinal chemistry and materials science. These reactions typically involve condensation with o-phenylenediamine derivatives .

Pharmaceutical Intermediate

Methyl 2,2-diethoxyacetimidate serves as a key intermediate in the synthesis of pharmaceutically relevant compounds:

Kinase Inhibitors

The compound has been employed in the synthesis of various kinase inhibitors, including:

-

Salt-inducible kinase (SIK) inhibitors, as described in patent WO2021084264A1

-

HPK1 inhibitors, as noted in patent application WO2018183964A1

These applications highlight the compound's value in medicinal chemistry and drug development efforts .

Research Applications

As a Reagent in Biochemical Studies

Methyl 2,2-diethoxyacetimidate has found applications in biochemical research, particularly in the development of probes and tools for studying biological systems:

Protein Modification

Similar to other imidate esters (such as methyl acetimidate), methyl 2,2-diethoxyacetimidate can potentially modify lysine residues in proteins, allowing for targeted studies of protein structure and function .

As a Precursor for Bioactive Compounds

The compound serves as a precursor for various bioactive molecules, including those with potential applications in pharmacology and biochemistry .

Materials Science Applications

Recent research has explored the use of methyl 2,2-diethoxyacetimidate in materials science:

Conducting Polymers

Comparative Analysis with Related Compounds

Comparison with Other Acetimidate Derivatives

Methyl 2,2-diethoxyacetimidate belongs to a broader family of acetimidate compounds, each with distinct properties and applications. The table below compares this compound with related structures:

| Compound | Molecular Formula | Molecular Weight | Key Differences | Primary Applications |

|---|---|---|---|---|

| Methyl 2,2-diethoxyacetimidate | C₇H₁₅NO₃ | 161.20 | Contains acetal functionality | Heterocyclic synthesis, pharmaceutical intermediates |

| Methyl acetimidate | C₃H₇NO | 73.09 | Simpler structure, no acetal group | Protein modification, organic synthesis |

| Methyl 2,2,2-trichloroacetimidate | C₃H₄Cl₃NO | 176.42 | Contains trichloromethyl group | Esterification, glycosylation reactions |

| Ethyl acetimidate | C₄H₉NO | 87.12 | Ethoxy instead of methoxy group | Similar to methyl acetimidate with different reactivity |

This comparison illustrates how structural variations affect the reactivity and applications of these related compounds .

Functional Advantages

Methyl 2,2-diethoxyacetimidate offers several advantages over related compounds:

-

The acetal functionality provides an additional reactive site that can be selectively manipulated

-

Milder reaction conditions may be required compared to more reactive trichloroacetimidate derivatives

-

Greater stability under certain conditions compared to simple acetimidate derivatives

-

Potential for sequential transformations utilizing both the imidate and acetal functionalities

| Hazard Category | Classification |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 (Skin irritation, eye irritation, respiratory irritation) |

| Precautionary Statements | P261-P305+P351+P338 (Avoid breathing vapors, rinse eyes cautiously with water) |

| GHS Pictograms | Irritant |

Appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation, should be employed when handling this compound .

Future Research Directions

Methodological Advances

Opportunities for methodological advancement include:

-

Development of catalytic methods for reactions involving methyl 2,2-diethoxyacetimidate

-

Exploration of stereoselective transformations

-

Investigation of flow chemistry applications to improve efficiency and scalability

-

Green chemistry approaches to improve sustainability of processes involving this reagent

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume